molecular formula C8H16ClNO3 B126009 (Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride CAS No. 146117-95-5

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride

Cat. No. B126009
M. Wt: 209.67 g/mol
InChI Key: XQDBZKHPFFODOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported a new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine that allowed for acid-free hydrogenation with good yields and selectivity .


Chemical Reactions Analysis

While specific chemical reactions involving “(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride” are not detailed in the search results, there are studies on the catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride” are not explicitly mentioned in the search results .

Scientific Research Applications

Xylan Derivatives: A Mini-Review of Own Results

Xylan, a polymer found in plant cell walls, can be chemically modified to produce ethers and esters with unique properties. These modifications include the introduction of various functional groups, which affect the polymer's solubility, reactivity, and potential applications. Specifically, xylan esters have shown promise for drug delivery applications due to their ability to form nanoparticles. This suggests that similar chemical modifications, like those of "(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride," could be explored for pharmaceutical applications, especially in drug formulation and delivery systems (Petzold-Welcke et al., 2014).

Methyl Paraben: Health Aspects Review

Although the compound differs significantly from methyl paraben (a methyl ester of p-hydroxybenzoic acid), the review of methyl paraben's health aspects could provide insights into the safety, metabolism, and potential effects of similar ester compounds. Methyl paraben's widespread use in various products as a preservative and its comprehensive safety evaluation might offer a framework for assessing related compounds, particularly in their interaction with biological systems and their safety profile (Soni et al., 2002).

Parabens in Aquatic Environments: Environmental Impact

The review of parabens' fate and behavior in aquatic environments underscores the environmental impact of chemical compounds used in consumer products. This research is crucial for understanding the persistence, biodegradability, and potential ecotoxicological effects of synthetic chemicals, including esters similar to "(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride." Such studies are foundational for developing environmentally friendly chemicals with minimal ecological footprints (Haman et al., 2015).

Biotechnological Routes Based on Lactic Acid

Lactic acid's biotechnological applications, including its role as a precursor for various chemicals, highlight the potential of carboxylic acid esters in green chemistry. By exploring biotechnological routes, researchers can convert these compounds into valuable chemicals, suggesting that similar esters could be used as building blocks in sustainable chemical synthesis (Gao et al., 2011).

Safety And Hazards

The safety and hazards associated with “(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride” are not explicitly mentioned in the search results .

Future Directions

Piperidine derivatives have been the subject of numerous studies due to their importance in drug design . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Another potential direction could be the exploration of the anticancer properties of piperine and piperidine .

properties

IUPAC Name

methyl 2-piperidin-4-yloxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)6-12-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDBZKHPFFODOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride

CAS RN

146117-95-5
Record name methyl 2-(piperidin-4-yloxy)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By esterifying the trifluoroacetate of 4-piperidinyloxy-acetic acid (prepared by treating the product of Example 1c) with trifluoroacetic acid in dichloromethane) in methanol in the presence of thionyl chloride there is obtained methyl 4-piperidinyloxyacetate hydrochloride, MS (EI): 173 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.